![molecular formula C41H68O2 B14348227 1,1'-Methylenebis[2-(tetradecyloxy)benzene] CAS No. 90449-26-6](/img/structure/B14348227.png)
1,1'-Methylenebis[2-(tetradecyloxy)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[2-(tetradecyloxy)benzene] is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted with a tetradecyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(tetradecyloxy)benzene] typically involves the reaction of 2-(tetradecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Methylenebis[2-(tetradecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
科学的研究の応用
1,1’-Methylenebis[2-(tetradecyloxy)benzene] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1’-Methylenebis[2-(tetradecyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-methylbenzene]
- 1,1’-Methylenebis[4-tetradecylbenzene]
Uniqueness
1,1’-Methylenebis[2-(tetradecyloxy)benzene] is unique due to the presence of the tetradecyloxy groups, which impart distinct physical and chemical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
90449-26-6 |
|---|---|
分子式 |
C41H68O2 |
分子量 |
593.0 g/mol |
IUPAC名 |
1-tetradecoxy-2-[(2-tetradecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C41H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-42-40-33-27-25-31-38(40)37-39-32-26-28-34-41(39)43-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-37H2,1-2H3 |
InChIキー |
VVKPGOIIDDCFLW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
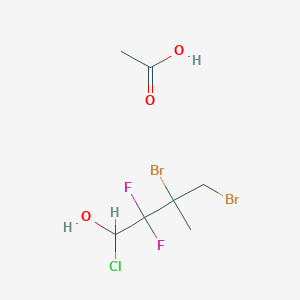
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
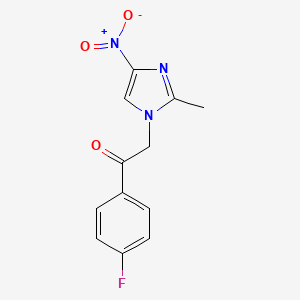
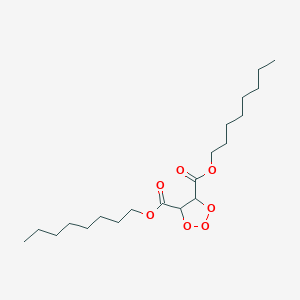
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
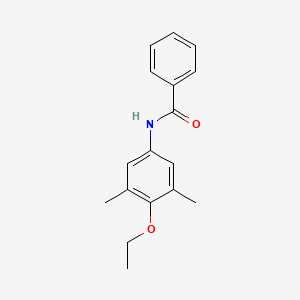

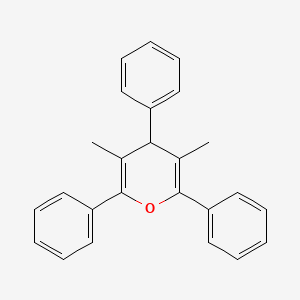


![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
